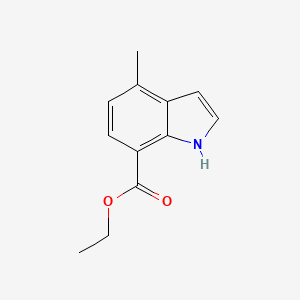

Ethyl 4-methyl-1H-indole-7-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methyl-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)10-5-4-8(2)9-6-7-13-11(9)10/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYHCIYDJPIZSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=C(C=C1)C)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715603 | |

| Record name | Ethyl 4-methyl-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314077-71-8 | |

| Record name | Ethyl 4-methyl-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 4 Methyl 1h Indole 7 Carboxylate and Its Analogues

Classical and Contemporary Approaches to Indole (B1671886) Core Synthesis

A multitude of named reactions have been developed for the synthesis of the indole nucleus. nih.gov These methods can be broadly categorized by the bond disconnections made in the bicyclic indole structure. For the synthesis of 4,7-disubstituted indoles like Ethyl 4-methyl-1H-indole-7-carboxylate, the choice of strategy is dictated by the availability of starting materials and the desired regiochemical outcome.

Fischer Indole Synthesis Adaptations for Indole-7-substitution

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles from the acid-catalyzed cyclization of arylhydrazones. wikipedia.org The reaction typically involves heating a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of a Brønsted or Lewis acid catalyst. wikipedia.org

For the synthesis of a 7-substituted indole, a 2-substituted phenylhydrazine is required. In the context of this compound, a plausible Fischer indole synthesis approach would involve the reaction of (2-methyl-5-carboxyphenyl)hydrazine with a suitable pyruvate (B1213749) derivative. The regioselectivity of the cyclization of unsymmetrical ketones can be influenced by the nature of the acid catalyst. rsc.org

A key intermediate in this process is the arylhydrazone, which is formed by the condensation of the arylhydrazine and the carbonyl compound. This intermediate then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the loss of ammonia to yield the aromatic indole. wikipedia.org

Table 1: Key Features of the Fischer Indole Synthesis for 7-Substituted Indoles

| Feature | Description | Reference |

| Starting Materials | 2-Substituted phenylhydrazine and a ketone or aldehyde. | wikipedia.org |

| Catalysts | Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃). | wikipedia.org |

| Key Intermediate | Phenylhydrazone. | wikipedia.org |

| Mechanism Highlight | wikipedia.orgwikipedia.org-sigmatropic rearrangement. | wikipedia.org |

| Regioselectivity | The substitution pattern of the phenylhydrazine dictates the position of substitution on the indole benzene (B151609) ring. | mdpi.com |

While the Fischer indole synthesis is a powerful tool, the synthesis of the required substituted phenylhydrazines can sometimes be challenging.

Japp–Klingmann Azo-Ester Intermediate Routes for Indole-2-carboxylates and Potential Extension

The Japp–Klingemann reaction provides an effective route to the hydrazones required for the Fischer indole synthesis, starting from β-keto-acids or β-keto-esters and aryl diazonium salts. wikipedia.org This reaction is particularly useful for the synthesis of indole-2-carboxylates. The process involves the coupling of an aryl diazonium salt with a β-keto-ester, which then undergoes hydrolysis and decarboxylation to yield a hydrazone. wikipedia.org This hydrazone can then be cyclized under Fischer conditions to afford the corresponding indole-2-carboxylate. researchgate.net

To apply this to the synthesis of this compound, one would start with the diazonium salt derived from a 2-methyl-5-aminobenzoic acid derivative. Coupling this with a suitable β-keto-ester would generate the necessary hydrazone intermediate. Subsequent Fischer cyclization would then yield the desired 4-methyl-1H-indole-7-carboxylate skeleton.

Table 2: Japp-Klingemann Reaction as a Precursor to Fischer Indole Synthesis

| Step | Description | Key Reagents | Reference |

| 1. Diazotization | Conversion of an arylamine to a diazonium salt. | NaNO₂, acid | wikipedia.org |

| 2. Coupling | Reaction of the diazonium salt with a β-keto-ester. | β-keto-ester, base | wikipedia.org |

| 3. Hydrolysis/Decarboxylation | Formation of the hydrazone. | Acid or base | wikipedia.org |

| 4. Fischer Cyclization | Formation of the indole-2-carboxylate. | Acid catalyst | researchgate.net |

This two-step sequence offers a versatile and often high-yielding approach to substituted indole-2-carboxylates and can be adapted for the synthesis of more complex indole derivatives.

Bartoli, Hemetsberger, Bischler, Julia, Larock, Nenitzescu, Madelung, Reissert Indole Synthesis Modifications

Several other named reactions offer alternative pathways to the indole core, each with its own advantages and limitations.

The Bartoli indole synthesis is a particularly effective method for the preparation of 7-substituted indoles. wikipedia.org This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgquimicaorganica.org The presence of a substituent at the ortho position of the nitroarene is crucial for the success of the reaction. wikipedia.org For the synthesis of this compound, a suitable starting material would be ethyl 3-methyl-2-nitrobenzoate.

The Hemetsberger indole synthesis proceeds via the thermal decomposition of an α-azidocinnamic ester to yield an indole-2-carboxylate. jst.go.jp While this method is effective for producing indole-2-carboxylates, achieving the desired 4,7-disubstitution pattern would depend on the synthesis of the appropriately substituted α-azidocinnamic ester. Microwave-assisted Hemetsberger reactions have been shown to proceed rapidly and in high yield. doi.org

The Larock indole synthesis is a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.org This method is highly versatile and allows for the synthesis of a wide variety of substituted indoles. wikipedia.org To synthesize the target molecule via this route, one would require a suitably substituted ortho-iodoaniline and an alkyne that would lead to the desired substitution pattern after cyclization.

Other classical indole syntheses such as the Bischler, Julia, Nenitzescu, Madelung, and Reissert methods also provide avenues to the indole core, though their application to the specific synthesis of this compound would require careful selection of starting materials and reaction conditions to achieve the desired regiochemistry.

Regioselective Functionalization at the Indole C-4 and C-7 Positions

An alternative to constructing the indole ring with the desired substituents already in place is the regioselective functionalization of a pre-formed indole core. This approach can be advantageous if a suitable indole starting material is readily available.

Strategies for Introducing Methyl Groups at C-4

The introduction of a methyl group at the C-4 position of an indole can be achieved through various methods. Directed ortho-metalation strategies, where a directing group on the indole nitrogen or at a neighboring position guides a metalating agent to the C-4 position, can be employed. Subsequent quenching with an electrophilic methyl source, such as methyl iodide, would then install the methyl group.

Rhodium-catalyzed C-H activation has also emerged as a powerful tool for the regioselective functionalization of indoles. nih.gov Specific ligand and catalyst systems can direct the functionalization to the C-4 position.

Approaches for Carboxylate Introduction at C-7

The introduction of a carboxylate group at the C-7 position of an indole is a key step in the synthesis of the target molecule. The Bartoli indole synthesis is a direct method for preparing 7-substituted indoles, including those with a carboxylate group, by starting with the appropriately substituted nitroarene. jk-sci.comrsc.org

For an existing indole, direct C-H carboxylation at the C-7 position is challenging due to the inherent reactivity of other positions on the indole ring. However, directed metalation strategies can be employed. For instance, a protecting group on the indole nitrogen can direct lithiation to the C-7 position, followed by quenching with an electrophilic carboxylating agent like ethyl chloroformate. Rhodium-catalyzed C-H functionalization has also been successfully applied for the introduction of various functional groups at the C-7 position of N-pivaloylindoles. nih.gov Furthermore, the amino group in 4-aminoindoles can direct electrophilic substitution to the C-7 position. rsc.orgnih.gov

Table 3: Comparison of Synthetic Strategies for this compound

| Synthetic Strategy | Key Features | Potential Starting Materials for Target Molecule |

| Fischer Indole Synthesis | Robust and classical method. | (2-methyl-5-ethoxycarbonylphenyl)hydrazine and a pyruvate derivative. |

| Japp-Klingemann/Fischer | Good for indole-2-carboxylates. | 2-methyl-5-amino-benzoic acid derivative. |

| Bartoli Indole Synthesis | Excellent for 7-substituted indoles. | Ethyl 3-methyl-2-nitrobenzoate and a vinyl Grignard reagent. |

| Regioselective Functionalization | Stepwise introduction of substituents. | 4-methylindole for C-7 carboxylation or indole-7-carboxylate for C-4 methylation. |

Transformation of Precursor Functionalities (e.g., Sulfomethyl to Formyl, relevant for positional analogue)

The transformation of existing functional groups on a pre-formed indole ring is a key strategy for accessing specific substitution patterns that might be difficult to achieve directly. A notable example is the conversion of a sulfomethyl group into a formyl group, which serves as a versatile handle for further synthetic manipulations. This transformation is particularly relevant for the synthesis of positional analogues of the target molecule.

A multi-step process has been developed for the conversion of a sulfomethyl group at various positions on the indole ring to a formyl group. This method utilizes the sulfomethyl group as a masked formyl group. The general sequence involves the transformation of 2-ethoxycarbonyl-1H-indole-methanesulfonic acids into the corresponding formyl-1H-indole-2-carboxylates.

The key steps in this transformation are:

Chlorination: The initial sulfomethyl indole is converted to a chloromethyl intermediate. This is achieved through the elimination of sulfur dioxide.

Hydrolysis: The resulting chloromethyl derivative is then hydrolyzed to the corresponding hydroxymethyl-1H-indole-2-carboxylate.

Oxidation: Finally, the hydroxymethyl group is oxidized to the target formyl group using an oxidizing agent such as activated manganese dioxide.

This sequence has been successfully applied to the synthesis of ethyl 4-formyl-1H-indole-2-carboxylate, ethyl 6-formyl-1H-indole-2-carboxylate, and ethyl 7-formyl-1H-indole-2-carboxylate. A noteworthy observation is the increased rate of hydrolysis for the 7-chloromethyl-indole compared to the 4- and 6-chloromethyl analogues. This entire process can be carried out without the need for protection of the indole nitrogen.

Esterification Techniques for Ethyl Carboxylate Formation

The formation of the ethyl carboxylate group is a crucial step in the synthesis of the target compound. This can be achieved through several methods, including direct esterification of the corresponding carboxylic acid or transesterification of another ester.

Direct Esterification and Transesterification Methods

Direct Esterification: The most common method for the direct conversion of a carboxylic acid to its corresponding ester is the Fischer esterification. This reaction involves treating the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is often removed as it is formed.

Transesterification: This method involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, a methyl ester of an indole carboxylic acid can be converted to the corresponding ethyl ester by treatment with ethanol (B145695) and a catalyst. This process is also an equilibrium reaction, and using a large excess of ethanol can shift the equilibrium towards the desired ethyl ester. Base-catalyzed transesterification is also a viable option, often employing an alkoxide like sodium ethoxide.

| Method | Reagents | Catalyst | Key Features |

| Direct Esterification (Fischer) | Indole-7-carboxylic acid, Ethanol | H₂SO₄, HCl | Equilibrium reaction; requires excess alcohol or removal of water. |

| Transesterification | Indole-7-methyl ester, Ethanol | Acid or Base (e.g., NaOEt) | Equilibrium reaction; driven by excess ethanol. |

Alkylation of Indole Nitrogen in Ester Synthesis (for N-substituted derivatives)

For the synthesis of N-substituted derivatives of this compound, the alkylation of the indole nitrogen is a key step. The nitrogen atom of the indole ring is nucleophilic and can react with various electrophiles, such as alkyl halides.

Classical conditions for N-alkylation of indoles typically involve the use of a strong base, such as sodium hydride (NaH), to deprotonate the indole nitrogen, followed by the addition of an alkylating agent (e.g., ethyl iodide). This reaction is often carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). While effective, this method can sometimes lead to competing C3-alkylation.

More recent methods have focused on developing milder and more selective N-alkylation protocols. These can include phase-transfer catalysis or the use of alternative bases and solvent systems to improve the regioselectivity for N-alkylation over C-alkylation. The choice of conditions can be crucial, especially for substrates with multiple reactive sites.

One-Pot Synthetic Procedures for Substituted Indole Carboxylates

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single process without the isolation of intermediates. Several one-pot methods have been developed for the synthesis of substituted indole carboxylates.

One notable one-pot approach is based on the Fischer indole synthesis. This method can be designed as a three-component reaction, combining an arylhydrazine, a ketone or aldehyde, and an alkyl halide in a single pot. This allows for the simultaneous formation of the indole ring and N-alkylation. This Fischer indolisation–N-alkylation sequence is a rapid and straightforward method for generating densely substituted indole products.

Another one-pot strategy involves the reaction of pyrroles with β-nitroacrylates. This process begins with a Friedel-Crafts reaction to form an initial adduct, which then undergoes an acid-catalyzed cyclization and aromatization to yield polysubstituted indole-7-carboxylates. This method provides a direct route to the indole-7-carboxylate scaffold.

Palladium-catalyzed carbonylative esterification of indoles has also been developed as a one-pot method to introduce the ester functionality directly onto the indole ring. This approach uses a palladium catalyst and a carbon monoxide source to directly synthesize indole-3-carboxylic esters from the corresponding indoles and an alcohol.

| One-Pot Method | Starting Materials | Key Transformations | Product Type |

| Fischer Indolisation–N-Alkylation | Aryl hydrazine (B178648), Ketone, Alkyl halide | Indole ring formation, N-alkylation | N-Alkyl-substituted indoles |

| Pyrrole (B145914) and β-Nitroacrylate Reaction | Pyrrole derivative, β-Nitroacrylate | Friedel-Crafts addition, Cyclization, Aromatization | Polysubstituted indole-7-carboxylates |

| Carbonylative Esterification | Indole, Alcohol, CO source | C-H activation, Carbonylation, Esterification | Indole-3-carboxylates |

Reactivity and Transformation Studies of Ethyl 4 Methyl 1h Indole 7 Carboxylate

Reactivity of the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom within the indole ring is a key site for chemical modification. Its reactivity is characterized by its ability to be alkylated, acylated, and its inherent basicity.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indole ring (N-1) possesses a hydrogen atom that can be removed by a base, rendering the nitrogen nucleophilic and ready to react with various electrophiles. This is a fundamental strategy for functionalizing the indole core.

N-Alkylation: This process involves the introduction of an alkyl group onto the indole nitrogen. The reaction typically proceeds by deprotonating the N-H group with a base, followed by the addition of an alkylating agent. Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydride (NaH), often in polar aprotic solvents like dimethylformamide (DMF). nih.gov For instance, the N-alkylation of ethyl indole carboxylate derivatives can be achieved by treatment with an alkyl halide, such as allyl bromide or amyl bromide, in the presence of a base. nih.gov A mixture of the indole, an alkyl halide, potassium carbonate, and sodium iodide in DMF is a common set of conditions for this transformation. nih.gov

A one-pot, three-component protocol has also been developed for a Fischer indolisation–N-alkylation sequence, allowing for the rapid synthesis of 1,2,3-trisubstituted indoles from aryl hydrazines, ketones, and alkyl halides. rsc.org This highlights the efficiency of modern synthetic methods in achieving N-alkylation.

Table 1: Representative N-Alkylation Reactions on Indole Carboxylates

| Substrate Type | Alkylating Agent | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate | Allyl Bromide | K₂CO₃, NaI / DMF | Ethyl 1-allyl-4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate | nih.gov |

| Ethyl 1H-indole-2-carboxylates | Tosylated Glycerol Carbonate | Cs₂CO₃ / DMF | N-Glycerylated Indoles | nih.govrsc.org |

| Phenylhydrazine (B124118) / Ketone | Iodomethane | Not specified | 1,2,3-Trisubstituted Indoles | rsc.org |

N-Acylation: The introduction of an acyl group onto the indole nitrogen is known as N-acylation. This transformation is typically accomplished using acylating agents like acid chlorides or acid anhydrides. For example, the acetylation of ethyl 1H-indole-3-carboxylate with acetic anhydride (B1165640) in the presence of pyridine (B92270) results in the corresponding N-acetyl derivative. tnstate.edu This reaction can be driven by the electron-withdrawing effect of the ester group, which increases the acidity of the N-H proton, facilitating its removal by a base like pyridine. tnstate.edu

Protonation Studies and Basicity of the Indole Nitrogen

Protonation, when it occurs, disrupts the aromatic system, which is energetically unfavorable. Therefore, strong acids are generally required to protonate the indole nitrogen. nih.gov However, such acidic conditions can lead to undesirable side reactions, such as acid-catalyzed dimerization or polymerization. nih.gov The substituents on the indole ring, such as the electron-donating methyl group at the C-4 position and the electron-withdrawing carboxylate group at the C-7 position, will modulate this basicity, though the fundamental low basicity of the nitrogen remains a key characteristic.

Reactivity of the Indole Ring System

The indole ring is an electron-rich aromatic system, making it highly susceptible to attack by electrophiles. It can also participate in other transformations such as cycloadditions and metallation reactions.

Electrophilic Aromatic Substitution Reactions on the Indole Core

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of indoles. The high electron density of the ring system facilitates attack by a wide range of electrophiles. nih.gov

Regioselectivity: The preferred site for electrophilic attack on the indole nucleus is the C-3 position of the pyrrole (B145914) ring. nih.gov This position is significantly more nucleophilic than any other position on the bicyclic system. The electron-donating nature of the nitrogen atom directs electrophiles to this site. While the 4-methyl group is an activating group and the 7-carboxylate is a deactivating group, the inherent reactivity of the C-3 position generally dominates in EAS reactions.

Common EAS Reactions:

Formylation: The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. Subjecting an indole to a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) typically results in formylation at the C-3 position. nih.gov This aldehyde can then serve as a versatile synthetic handle for further modifications.

Halogenation: Halogens such as bromine and iodine can be introduced onto the indole ring. Reagents like N-bromosuccinimide (NBS) are commonly used for bromination. While substitution is expected at C-3, reaction conditions can be tailored to achieve substitution at other positions. For example, the iodination of ethyl 4-(benzyloxy)-1H-indole-2-carboxylate with iodine monochloride (ICl) in acetic acid leads to substitution at the C-7 position. nih.gov

Table 2: Examples of Electrophilic Aromatic Substitution on Indole Derivatives

| Reaction Type | Reagent(s) | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| Formylation | POCl₃ / DMF | C-3 | 3-Formylindole | |

| Iodination | ICl / Acetic Acid | C-7 | 7-Iodoindole | nih.gov |

| Nitration | HNO₃ / H₂SO₄ | C-3 (typically) | 3-Nitroindole | libretexts.org |

| Bromination | N-Bromosuccinimide (NBS) | C-3 (typically) | 3-Bromoindole |

Cycloaddition Reactions Involving the Indole Moiety

Ethyl 4-methyl-1H-indole-7-carboxylate is a valuable precursor for synthesizing more complex, fused heterocyclic systems through cycloaddition and annulation reactions. These reactions often involve multiple steps, starting with the functionalization of the indole core or its substituents, followed by a cyclization event.

For example, N-alkylation of an indole carboxylate followed by an intramolecular cyclization is a strategy used to build fused ring systems. The synthesis of 3,4-dihydro-1H- nih.govoxazino[4,3-a]indoles from ethyl 1H-indole-2-carboxylates demonstrates this principle, where the indole nitrogen first attacks an alkylating agent, and a subsequent intramolecular reaction forms the new fused ring. nih.govrsc.org While specific cycloaddition studies on this compound are not detailed in the provided context, the general reactivity pattern of indoles suggests its potential as a synthon in such transformations.

Carbon Lithiation and Related Reactions

Direct deprotonation of a C-H bond on the indole ring using a strong base, such as an organolithium reagent, is a powerful method for creating a carbon nucleophile. This lithiated intermediate can then be trapped with various electrophiles to install a new functional group at a specific position. mdpi.com

For indoles with an N-H bond, the initial deprotonation invariably occurs at the more acidic nitrogen atom. mdpi.com To achieve C-H lithiation, the nitrogen must first be protected with a suitable group (e.g., Boc). For N-protected indoles, lithiation often occurs regioselectively at the C-2 position. The resulting C-2 lithiated indole can then react with electrophiles like diethyl chlorophosphite to form phosphonates after an oxidative workup. mdpi.com

Alternatively, a process known as lateral lithiation can be used to functionalize a methyl group attached to a heterocyclic ring. umt.edu This involves deprotonation of the methyl group itself, which is made more acidic by the adjacent aromatic ring. This strategy allows for the introduction of functional groups onto the 4-methyl substituent of this compound, further expanding its synthetic utility.

Oxidation Pathways of Indole Derivatives

The indole nucleus is an electron-rich heterocyclic system, making it susceptible to oxidation. The oxidation of indole derivatives can yield a variety of products, with the reaction outcome being highly dependent on the specific oxidizing agent, reaction conditions, and the substitution pattern on the indole ring. Generally, the C2-C3 double bond is the most electron-rich and reactive site towards electrophilic attack and oxidation.

Common oxidation pathways for indoles include:

Oxidation at C2 and C3: Many oxidizing agents attack the pyrrole ring, leading to the formation of 2-oxindoles or 3-oxindoles. For instance, a combination of tellurium tetrachloride (TeCl₄) and iodine (I₂) has been reported to oxidize indole to oxindole (B195798) under mild conditions.

Ring-Cleavage Oxidation: Harsher oxidizing agents, such as ozone or potassium permanganate (B83412) under strong conditions, can lead to the cleavage of the C2-C3 bond, resulting in the formation of anthranilic acid derivatives.

Radical Oxidation: The indole N-H bond can participate in radical abstraction reactions. The reactivity of indole derivatives towards oxygenated radicals is influenced by factors like oxidation potential and the presence of the N-H bond.

For this compound, the presence of the electron-withdrawing ethyl carboxylate group at the C-7 position on the benzene (B151609) ring deactivates the carbocyclic part of the indole. Conversely, the methyl group at C-4 is a weakly activating group. The reactivity of the pyrrole ring, particularly the C2-C3 bond, is expected to remain the primary site for many oxidation reactions. The specific products would depend on the chosen oxidant and conditions, with potential for oxidation at the C2, C3, or the C-4 methyl position.

Transformations Involving the Ethyl Carboxylate Group

The ethyl carboxylate group at the C-7 position is a versatile functional handle that can undergo several key transformations.

The ethyl ester of 4-methyl-1H-indole-7-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 4-methyl-1H-indole-7-carboxylic acid. This saponification is typically carried out under basic conditions. The reaction generally involves heating the ester in an aqueous or alcoholic solution with a base such as potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), or lithium hydroxide (LiOH). nih.govrsc.org For example, the hydrolysis of ethyl 1H-indole-4-carboxylate has been achieved by heating with potassium carbonate in a methanol/water mixture. This transformation is crucial for synthesizing derivatives where a carboxylic acid functionality is required for further coupling reactions or for studying the biological activity of the acid itself.

Table 1: Examples of Hydrolysis Conditions for Indole Ethyl Esters

| Indole Substrate | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Ethyl 1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-indole-2-carboxylates | KOH | Ethanol (B145695) | 2 hours | 1-(2,3-dihydroxypropyl)-1H-indole-2-carboxylic acids | nih.govrsc.org |

| Ethyl 1H-indole-4-carboxylate | K₂CO₃ | Methanol/Water | Heating | 1H-indole-4-carboxylic acid | |

| Ethyl 4-bromo-7-methylindole-2-carboxylate | 10% KOH solution | Ethanol | Room Temperature | 4-bromo-7-methylindole-2-carboxylic acid |

The ethyl carboxylate group can be converted into amides or hydrazides, which are important intermediates for the synthesis of a wide range of biologically active molecules.

Amidation: Direct amidation can be achieved by reacting the ester with an amine. This reaction often requires high temperatures or the use of catalysts to proceed efficiently. Various catalytic systems, including those based on boron or other Lewis acids, have been developed for the direct amidation of esters. mdpi.com Alternatively, the ester can be first hydrolyzed to the carboxylic acid (as described in 3.3.1), which is then coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC).

Hydrazinolysis: The reaction of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically by heating in a solvent like ethanol, would yield the corresponding carbohydrazide (B1668358) (4-methyl-1H-indole-7-carbohydrazide). This transformation is common for indole esters. nih.gov The resulting hydrazide is a key building block that can be further reacted with aldehydes, ketones, or other electrophiles to form hydrazones or to construct various heterocyclic rings like triazoles. nih.gov

The ester group at C-7 can be reduced to a primary alcohol, (4-methyl-1H-indol-7-yl)methanol. This transformation is typically accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF) is a common and effective reagent for the reduction of esters to alcohols. rsc.org This reduction provides access to another important class of indole derivatives, where the hydroxymethyl group can be used for further functionalization, such as conversion to a leaving group for substitution reactions or oxidation to an aldehyde.

Reactions of the Methyl Group at C-4

The methyl group at the C-4 position of the indole ring is analogous to a benzylic methyl group and is susceptible to reactions at this position, particularly under radical or strong oxidizing conditions.

Benzylic-type Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize a benzylic methyl group to a carboxylic acid. chemistrysteps.commasterorganicchemistry.comlibretexts.orglibretexts.org For this reaction to occur, the benzylic carbon must have at least one attached hydrogen. libretexts.orglibretexts.org Applying these conditions to this compound would potentially oxidize the C-4 methyl group to a carboxylic acid, yielding ethyl 4-carboxy-1H-indole-7-carboxylate. This reaction converts an ortho/para-directing alkyl group into a meta-directing carboxyl group, which can be a useful synthetic strategy. masterorganicchemistry.com

Benzylic-type Halogenation: Free-radical bromination at the benzylic position is a well-established reaction. chemistrysteps.commasterorganicchemistry.com This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) in a non-polar solvent such as carbon tetrachloride (CCl₄). acs.orgsci-hub.se This reaction on this compound would be expected to produce ethyl 4-(bromomethyl)-1H-indole-7-carboxylate. The resulting benzylic bromide is a valuable intermediate, as the bromine atom is a good leaving group that can be readily displaced by a variety of nucleophiles to introduce new functional groups.

Advanced Spectroscopic and Structural Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy

In the proton NMR spectrum of Ethyl 4-methyl-1H-indole-7-carboxylate, each unique proton or group of equivalent protons generates a distinct signal. The predicted chemical shifts (δ) are influenced by the electronic environment, with electron-withdrawing groups causing a downfield shift to higher ppm values.

The expected signals for the molecule are:

Indole (B1671886) NH: A broad singlet, typically in the downfield region (δ 8.0-11.0 ppm), corresponding to the proton on the indole nitrogen.

Aromatic Protons: The protons on the indole ring (H2, H3, H5, H6) will appear in the aromatic region (δ 6.5-8.0 ppm). The H5 and H6 protons will likely appear as doublets due to coupling with each other. The H2 and H3 protons will also show characteristic shifts and couplings.

Ethyl Group: The ethyl ester will produce a quartet for the methylene (B1212753) (-CH₂-) protons (δ ~4.4 ppm) due to coupling with the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons (δ ~1.4 ppm).

Methyl Group: The methyl group at the C4 position will appear as a singlet (δ ~2.5 ppm) in the upfield region.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH (Indole) | 8.0 - 11.0 | Broad Singlet |

| H5/H6 | 6.8 - 7.8 | Doublet |

| H2/H3 | 6.5 - 7.5 | Doublet / Triplet |

| -OCH₂CH₃ | ~4.4 | Quartet |

| 4-CH₃ | ~2.5 | Singlet |

| -OCH₂CH₃ | ~1.4 | Triplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

The expected signals include:

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, appearing far downfield (δ ~165-175 ppm).

Aromatic & Indole Carbons: The eight carbons of the indole ring system will resonate in the δ 100-140 ppm range.

Ethyl Group Carbons: The methylene carbon (-OCH₂) will be around δ 60-65 ppm, while the methyl carbon (-CH₃) will be upfield around δ 14-15 ppm.

Methyl Carbon: The C4-methyl carbon will appear in the upfield region (δ ~20 ppm).

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 175 |

| C2, C3a, C4, C5, C6, C7, C7a | 100 - 140 |

| -OCH₂CH₃ | 60 - 65 |

| 4-CH₃ | ~20 |

| -OCH₂CH₃ | 14 - 15 |

2D NMR Spectroscopy

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be used to definitively assign the proton and carbon signals.

COSY: Would show correlations between coupled protons, for example, between the H5 and H6 protons on the aromatic ring and between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of the entire molecule, for instance, linking the ethyl protons to the ester carbonyl carbon and the C4-methyl protons to the C4, C3a, and C5 carbons of the indole ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (HRMS-ESI, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS-ESI)

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) provides an extremely accurate mass measurement of the molecular ion. For this compound (C₁₂H₁₃NO₂), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the elemental composition.

Calculated Exact Mass of [M+H]⁺: 204.10190

Calculated Exact Mass of [M+Na]⁺: 226.08385

An experimental value matching this calculated mass to within a few parts per million (ppm) would unequivocally confirm the molecular formula.

LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to assess the purity of the compound and to analyze its fragmentation behavior. Under typical ESI conditions, the primary ion observed would be the protonated molecule ([M+H]⁺, m/z = 204.1). By inducing fragmentation (e.g., through collision-induced dissociation in MS/MS), characteristic daughter ions would be observed.

Predicted Mass Spectrometry Fragmentation

| Fragment Ion (m/z) | Proposed Loss |

| 176.0 | Loss of ethylene (B1197577) (C₂H₄) |

| 158.1 | Loss of ethanol (B145695) (C₂H₅OH) |

| 130.1 | Loss of both the ester ethyl group and CO |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the functional groups present. Specific bonds absorb infrared radiation at characteristic frequencies.

For this compound, the key expected absorption bands are:

N-H Stretch: A moderate to sharp peak around 3300-3400 cm⁻¹ corresponding to the indole N-H bond.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and ethyl groups) appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is characteristic of the ester carbonyl group. This is often the most prominent peak in the spectrum.

C=C Stretches: Aromatic ring stretching vibrations will cause several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O single bond of the ester group, typically found in the 1100-1300 cm⁻¹ range.

Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H (Indole) | 3300 - 3400 | Medium, Sharp |

| C=O (Ester) | 1680 - 1720 | Strong, Sharp |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-O (Ester) | 1100 - 1300 | Strong |

X-ray Diffraction Analysis for Solid-State Structure and Polymorphism Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis provides data on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking.

Should single crystals of this compound be grown, X-ray diffraction analysis would yield:

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise dimensions of the repeating unit of the crystal.

Molecular Conformation: The exact solid-state shape of the molecule.

Intermolecular Interactions: Identifying how molecules pack together in the crystal. For instance, it would be expected that the indole N-H group and the ester carbonyl oxygen would participate in intermolecular hydrogen bonding, potentially forming dimers or extended chains. iucr.org

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can have different physical properties, such as melting point and solubility. X-ray powder diffraction (XRPD) is a key technique used to study polymorphism by analyzing samples prepared under various crystallization conditions. Currently, there are no published studies on the polymorphism of this compound.

Computational and Theoretical Investigations of Ethyl 4 Methyl 1h Indole 7 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the properties of chemical compounds, including indole (B1671886) derivatives. rsc.orgniscpr.res.in DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of Ethyl 4-methyl-1H-indole-7-carboxylate. rsc.org

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower stability.

Table 1: Illustrative Frontier Molecular Orbital Energies for an Indole Derivative (Note: The following data is for a related indole compound and serves as an example of typical computational results.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative electrostatic potential, associated with electron-rich regions and susceptible to electrophilic attack, while blue areas denote positive potential, corresponding to electron-poor regions that are favorable for nucleophilic attack.

Computational methods, particularly DFT, can be employed to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for interpreting experimental spectra and confirming the structure of synthesized compounds.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to aid in the assignment of signals. For example, in a study of various indole-2-carboxamides, the aromatic protons were observed in the range of δ = 6.84–8.25 ppm, and the indole NH proton appeared as a singlet between δ = 11.36–11.55 ppm. nih.gov The ¹³C NMR spectra showed aromatic carbons in the range of δ = 102.4–158.9 ppm and the amide carbonyl carbon at approximately δ 163 ppm. nih.gov

Similarly, IR spectroscopy provides information about the vibrational modes of a molecule. Theoretical IR spectra can be calculated to identify the characteristic absorption frequencies of functional groups. For instance, the synthesis of methyl-1H-indole-6-carboxylate was confirmed by an FT-IR peak at 1689 cm⁻¹, corresponding to the ester (C=O) stretching vibration. bldpharm.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with biological targets, such as proteins or nucleic acids.

For a molecule like this compound, MD simulations can explore its different possible conformations and their relative energies, providing a picture of its dynamic behavior in solution. When investigating its potential as a drug candidate, MD simulations are crucial for understanding how it binds to a target protein. These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in the interaction, and the energetic contributions of different types of interactions (e.g., hydrogen bonds, hydrophobic interactions). Studies on other indole derivatives have utilized MD simulations to assess the stability of their complexes with therapeutic targets.

Quantum Chemical Calculations for Energetic and Mechanistic Insights

Quantum chemical calculations, including DFT, are instrumental in elucidating the energetics and mechanisms of chemical reactions. These calculations can be used to determine the heat of formation of molecules, providing a measure of their thermodynamic stability. niscpr.res.inniscpr.res.in For instance, a study on substituted indoles calculated the standard heats of formation using DFT, demonstrating the method's accuracy. niscpr.res.in

Furthermore, these computational methods can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism, activation energies, and reaction kinetics. For this compound, such calculations could be used to explore its synthesis pathways or its metabolic degradation routes.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in Research

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a potential drug candidate. In silico ADME prediction tools are computational models that estimate the Absorption, Distribution, Metabolism, and Excretion properties of a molecule. These predictions help in identifying compounds with favorable drug-like properties and in flagging potential liabilities early in the development process. neliti.comresearchgate.net

For this compound, ADME predictions would involve calculating various molecular descriptors, such as lipophilicity (LogP), water solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov Studies on other indole carboxylate derivatives have shown that these in silico tools can effectively predict their drug-likeness and potential for oral bioavailability. neliti.comnih.gov For example, an in silico study of ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives predicted their lipophilic character and safety profiles, guiding the selection of promising lead molecules. neliti.com

Table 2: Illustrative In Silico ADME Properties for a Hypothetical Indole Derivative

| Property | Predicted Value | Acceptable Range for Oral Drugs |

|---|---|---|

| Molecular Weight ( g/mol ) | < 500 | < 500 |

| LogP | < 5 | -2 to 5 |

| Hydrogen Bond Donors | < 5 | < 5 |

| Hydrogen Bond Acceptors | < 10 | < 10 |

Thermodynamic Property Calculations (e.g., Enthalpies of Formation)

Comprehensive searches for specific experimental or computational data regarding the thermodynamic properties, such as the enthalpy of formation, for this compound did not yield specific results for this particular compound.

While research has been conducted on the thermodynamic properties of other indole carboxylate derivatives, the direct calculation or experimental determination for the title compound is not available in the public domain based on the conducted searches. For instance, studies on related compounds like methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate have involved the use of static bomb combustion calorimetry and Knudsen mass-loss effusion techniques to determine their standard molar enthalpies of formation and sublimation. researchgate.netatomaxchem.com Such studies also employed high-level ab initio molecular orbital calculations, like the G3(MP2) level of theory, to estimate gas-phase enthalpies of formation. researchgate.netatomaxchem.com

These methodologies provide a framework for how the thermodynamic properties of this compound could be investigated. A typical computational approach would involve geometry optimization of the molecule's structure followed by frequency calculations to confirm it as a true minimum on the potential energy surface. Subsequently, methods like G3(MP2) or other composite computational chemistry methods could be used to calculate the gas-phase enthalpy of formation.

For crystalline solids, the experimental determination of the enthalpy of sublimation is crucial for relating the gas-phase computational data to the solid-phase standard enthalpy of formation. researchgate.netatomaxchem.com

Although no specific data tables for this compound can be presented, the table below illustrates the type of data that would be generated from such studies, based on findings for analogous compounds.

Table 1: Illustrative Example of Thermodynamic Data for Indole Carboxylate Derivatives (Data for illustrative purposes only and not for the title compound)

| Compound Name | Standard Molar Enthalpy of Formation (crystalline, kJ·mol⁻¹) | Standard Molar Enthalpy of Sublimation (kJ·mol⁻¹) | Standard Molar Enthalpy of Formation (gas-phase, kJ·mol⁻¹) |

|---|---|---|---|

| Methyl 1H-indole-3-carboxylate | Data not available | Data not available | -207.6 ± 3.6 researchgate.net |

Note: The data in this table is for related compounds and is provided for illustrative purposes only. No such data was found for this compound.

Further dedicated experimental and computational studies would be required to determine the specific thermodynamic properties of this compound.

Exploration of Biological Interactions and Mechanistic Studies Within Research Paradigms

Investigation of Receptor Binding Profiles through Molecular Docking Studies

Molecular docking is a computational technique extensively used to predict the binding affinity and orientation of a ligand within the active site of a target protein. For indole-based compounds, docking studies are crucial for understanding their interactions with various receptors and enzymes, providing insights that guide further drug development. researchgate.net These simulations calculate a binding energy score, where a more negative value typically indicates a stronger, more stable interaction. nih.gov

Research on indole (B1671886) derivatives demonstrates that their binding is often stabilized by a combination of interactions within the receptor's binding pocket. These include:

Hydrogen Bonding: Crucial for orienting the ligand and ensuring specificity. For instance, the indole N-H group or carbonyl oxygens can act as hydrogen bond donors or acceptors. researchgate.netnih.gov

Hydrophobic Interactions: The aromatic indole ring and its substituents frequently engage in hydrophobic interactions with nonpolar amino acid residues. researchgate.netnih.gov

Pi-Pi Stacking: The aromatic system of the indole nucleus can interact with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan. researchgate.net

In studies on Bcl-2 inhibitors, docking simulations of indole-based compounds have revealed specific interactions, such as with the Arg146 and Leu137 residues, that are critical for anchoring the molecule within the binding groove. nih.gov Similarly, docking of indole derivatives into the active sites of kinases and microbial enzymes has helped to rationalize their inhibitory activity by identifying key residue interactions. nih.govnih.gov

Table 1: Representative Molecular Docking Data for Indole Derivatives Against Various Protein Targets

| Indole Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Indole-based Bcl-2 Inhibitor | Bcl-2 | Arg146, Leu137 | -4.86 | nih.gov |

| Indole-6-carboxylate | VEGFR-2 TK | Cys919, Asp1046 | -8.67 | nih.gov |

| Indole-rhodanine conjugate | E. coli MurB | Arg158, Ser229, Asn373 | -9.1 | nih.gov |

| 4H-Chromone-tetrahydropyrimidine-carboxylate | Bcr-Abl | Not specified | -10.16 | nih.gov |

Modulation of Protein Targets and Enzyme Inhibition Research

The functionalization of the indole ring allows for the synthesis of derivatives that can selectively inhibit the activity of various proteins and enzymes implicated in disease. Research into these modulatory effects is fundamental to establishing the therapeutic potential of compounds like Ethyl 4-methyl-1H-indole-7-carboxylate.

Kinases are a major class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer. mdpi.com Indole-containing compounds have been identified as potent kinase inhibitors. researchgate.net

Receptor Tyrosine Kinases (RTKs): Indole derivatives have been developed as inhibitors of RTKs such as the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGF-R), and platelet-derived growth factor receptor (PDGF-R). nih.gov These inhibitors typically function by competing with ATP for binding to the catalytic site in the "DFG-in" conformation, thereby blocking the downstream signaling pathways that promote cell proliferation and angiogenesis. nih.govnih.gov For example, certain indole-6-carboxylate derivatives show potent inhibition against VEGFR-2 tyrosine kinase. nih.gov

Bruton's Tyrosine Kinase (BTK): BTK is a non-receptor tyrosine kinase crucial for B-cell development and activation. Patented research has identified specific indole derivatives as inhibitors of BTK, highlighting the scaffold's potential in treating B-cell malignancies and autoimmune diseases. google.com

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an important target for anticancer drugs. nih.gov Several indole derivatives have been shown to function as tubulin polymerization inhibitors by binding to the colchicine (B1669291) site on β-tubulin. mdpi.comnih.gov This binding disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. nih.gov

The binding mechanism of these indole-based inhibitors at the colchicine site involves specific molecular interactions. The trimethoxyphenyl (TMP) moiety, often incorporated into these inhibitors, is a key pharmacophore that can form a hydrogen bond with the Cysβ241 residue. nih.gov The indole ring itself typically engages in hydrophobic interactions with residues such as Leuβ248 and Leuβ255, further stabilizing the complex. nih.gov The development of indole/1,2,4-triazole hybrids has produced compounds with potent tubulin polymerization inhibitory activity. mdpi.com

VEGFR-2: As a key mediator of angiogenesis, VEGFR-2 is a prime target in cancer therapy. nih.gov Small-molecule inhibitors based on the indole scaffold can bind to the ATP-binding pocket within the kinase domain of VEGFR-2. nih.gov The active site contains distinct hydrophobic regions and a linker region, and inhibitors are designed to form hydrogen bonds with key residues like Cys919 in the hinge region and interact with the DFG motif. nih.govnih.gov

Bcl-2: The B-cell lymphoma 2 (Bcl-2) protein is an anti-apoptotic protein that is often overexpressed in cancer cells. nih.gov Small molecules, including indole derivatives, can act as BH3 mimetics. They bind to a hydrophobic groove on the surface of Bcl-2, which is the same site that pro-apoptotic proteins like Bak and Bax would bind. nih.govnih.gov This interaction prevents Bcl-2 from neutralizing the pro-apoptotic proteins, thereby restoring the cell's ability to undergo apoptosis. researchgate.net

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a strategy for treating hormone-dependent breast cancer. Non-steroidal aromatase inhibitors, which can include indole-like structures, act by binding non-covalently and reversibly to the heme group within the enzyme's active site. mdpi.com This competitive inhibition blocks the enzyme from converting androgens to estrogens. mdpi.com

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. nih.gov Their inhibition is a primary strategy for treating Alzheimer's disease. nih.gov Indole-based compounds have been synthesized and shown to be effective inhibitors of both AChE and BChE, with some derivatives exhibiting selective, submicromolar inhibition of BChE. nih.govresearchgate.net

Thioredoxin Reductase: Research into the specific interactions of this compound with thioredoxin reductase is an ongoing area of investigation.

Table 2: Enzyme Inhibition Data for Representative Indole Derivatives

| Enzyme Target | Indole Derivative Class | Inhibition (IC50) | Reference |

|---|---|---|---|

| VEGF-R2 | 3-substituted indolin-2-one | 20 nM | nih.gov |

| Bcl-2 | Indole-based urea (B33335) derivative | 1.2 µM | researchgate.net |

| Aromatase | 2-methyl-indole hydrazone | Moderate to high inhibition at 100 µM | mdpi.com |

| AChE | Indole-isoxazole carbohydrazide (B1668358) | 0.27 µM | nih.gov |

| Tubulin Polymerization | Indole/1,2,4-Triazole Hybrid | 3.03 µM | mdpi.com |

Research into Antimicrobial Action Mechanisms (e.g., Membrane Disruption, Biofilm Inhibition)

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Indole derivatives have shown promise in this area, exhibiting both antibacterial and antifungal properties through various mechanisms. nih.gov

Enzyme Inhibition: One proposed mechanism for the antibacterial action of certain indole carboxylate derivatives is the inhibition of essential bacterial enzymes. Molecular docking studies suggest that these compounds can bind to and inhibit enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis. nih.gov Similarly, their antifungal activity may stem from the inhibition of fungal enzymes such as 14α-lanosterol demethylase (CYP51). nih.gov

Membrane Disruption: Another significant mechanism is the direct disruption of microbial cell membranes. Studies on indole-3-carboxamido conjugates have demonstrated that these molecules can perturb the bacterial membrane of both Gram-positive bacteria like Staphylococcus aureus and the outer membrane of Gram-negative bacteria such as Pseudomonas aeruginosa. nih.gov This membrane disruption leads to a loss of cellular integrity and can also potentiate the effects of conventional antibiotics. nih.gov

Redox Modulation Studies (e.g., Antioxidant Mechanisms)

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Indole derivatives are being investigated for their ability to modulate redox balance. Studies on related indolizine (B1195054) carboxylate structures have demonstrated antioxidant potential. researchgate.net The primary mechanism evaluated is their ability to act as radical scavengers. This is often tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay, where the compound's ability to donate a hydrogen atom to the stable DPPH radical is measured, indicating its antioxidant capacity. researchgate.net

Design and Synthesis of Indole-Based Chemical Probes for Biological Systems

The indole nucleus, a prominent heterocyclic scaffold, is a cornerstone in the design of chemical probes aimed at elucidating complex biological processes. The inherent structural features of indole and its derivatives, such as their ability to participate in hydrogen bonding and π-stacking interactions, make them ideal frameworks for developing molecules that can selectively interact with biological targets. The compound this compound, with its specific substitution pattern, offers a versatile platform for the synthesis of such probes. The methyl group at the 4-position and the ethyl carboxylate at the 7-position can be strategically utilized or modified to append reporter groups, reactive moieties for covalent labeling, or functionalities that modulate the probe's physicochemical properties and target affinity.

The design of chemical probes based on the this compound scaffold often involves several key considerations. The indole core itself can serve as a recognition element for specific protein binding sites, particularly those that accommodate tryptophan residues. The ester functionality at the C7 position is a key handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile intermediate for the introduction of various functionalities through amide bond formation or other coupling reactions. This allows for the attachment of fluorophores for fluorescence imaging, biotin (B1667282) tags for affinity purification and target identification, or photoreactive groups for photo-affinity labeling.

Furthermore, the synthesis of derivatives often begins with foundational indole syntheses like the Fischer or Hemetsberger methods, adapted to yield the desired 4-methyl-7-carboxy-substituted indole core. Subsequent modifications can be made to the indole nitrogen or other positions on the ring to fine-tune the probe's properties. For instance, N-alkylation can be used to introduce linkers for the attachment of reporter groups or to block potential metabolic sites.

The following data tables provide examples of how indole carboxylate scaffolds are utilized in the development of chemical probes and other biologically active molecules, illustrating the synthetic strategies and the types of biological investigations they enable.

Table 1: Synthesis of Functionalized Indole-2-Carboxamides as Potential Biological Probes

This table details the synthesis of a series of N-rimantadine indoleamides designed to explore the effects of various substituents on the indole ring. The general synthetic route involves the coupling of a substituted indole-2-carboxylic acid with rimantadine. The resulting compounds can be evaluated for their biological activity, and promising candidates can be further developed into chemical probes by incorporating appropriate reporter tags.

| Compound ID | Indole Substituent | Amine Component | Coupling Method | Yield (%) | Biological Target/Application |

| 8a | Unsubstituted | Rimantadine | EDC/HOBt | 75 | Antitubercular activity |

| 8b | 4-Methoxy | Rimantadine | EDC/HOBt | 72 | Antitubercular activity |

| 8c | 5-Methoxy | Rimantadine | EDC/HOBt | 78 | Antitubercular activity |

| 8d | 5-Methyl | Rimantadine | EDC/HOBt | 81 | Antitubercular activity |

| 8e | 5-Chloro | Rimantadine | EDC/HOBt | 85 | Antitubercular activity |

| 8f | 6-Bromo | Rimantadine | EDC/HOBt | 83 | Antitubercular activity |

| 8g | 4,6-Dichloro | Rimantadine | EDC/HOBt | 79 | Antitubercular activity |

| 8h | 4,6-Difluoro | Rimantadine | CDI/NH3 | 65 | Antitubercular activity |

| Data sourced from a study on the design and synthesis of indole-2-carboxamides for the inhibition of Mycobacterium tuberculosis growth. frontiersin.org |

Table 2: Functionalization of Indole-2-Carboxylic Acid for the Synthesis of Potential Anti-proliferative Agents

This table outlines the synthesis of a series of indole-based carbohydrazide derivatives. The synthetic strategy involves the conversion of a substituted indole-2-carboxylic acid to the corresponding carbohydrazide, which is then coupled with various substituted benzyl (B1604629) halides. These compounds can be screened for their anti-proliferative activity, and active compounds can be modified to create probes for studying the mechanisms of cancer cell death.

| Compound ID | Indole Substituent | Benzyl Substituent | Coupling Agent | Yield (%) | Biological Application |

| 4a | Unsubstituted | Unsubstituted | EDCI | 35 | Cytotoxicity against cancer cell lines |

| 4e | Unsubstituted | 4-Chloro | EDCI | 42 | Cytotoxicity and apoptosis induction |

| 4m | Unsubstituted | 4-Bromo | EDCI | 25 | Cytotoxicity against cancer cell lines |

| 4q | 5-Methoxy | 4-Methyl | EDCI | 38 | Cytotoxicity against cancer cell lines |

| Data from a study on the synthesis and characterization of indole-based chemical entities with anti-proliferative properties. nih.gov |

Table 3: Synthesis of Substituted Indole-2-Carboxamides as TRPV1 Agonists

This table presents the synthesis of indole-2-carboxamides designed as agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The synthesis involves the coupling of 1H-indole-2-carboxylic acid with various amines. These compounds can be used as chemical tools to study the function and regulation of TRPV1 channels.

| Compound ID | Amine Component | Coupling Method | Yield (%) | Biological Target |

| 5a | 4-Fluoroaniline | EDCI/HOBt | 78 | TRPV1 |

| 5b | Benzylamine | EDCI/HOBt | 90 | TRPV1 |

| 6a | N-Methyl-4-fluoroaniline | HBTU/HOBt | 65 | TRPV1 |

| 6b | N-Methylbenzylamine | HBTU/HOBt | 72 | TRPV1 |

| Data derived from research on indole-2-carboxamides as a scaffold for the design of new TRPV1 agonists. mdpi.com |

Structure Activity Relationship Sar Studies on Ethyl 4 Methyl 1h Indole 7 Carboxylate Analogues

Impact of Substituents at the Indole (B1671886) Nitrogen (N-1) on Biological Interactions

The indole nitrogen (N-1) is a key position for chemical modification, and its substitution can significantly alter a compound's biological profile. The hydrogen atom at N-1 can act as a hydrogen bond donor, which can be a crucial interaction for receptor binding.

Research on related indole structures has shown that substitution at the N-1 position can have varied effects depending on the target. For instance, in a series of indole-3-carboxamides, methyl substitution at the N-1 position enhanced anticancer activity by approximately 60-fold compared to the unsubstituted analogue. nih.gov Conversely, in other contexts, N-1 substitution can lead to a slight decrease in activity. nih.gov The introduction of larger groups, such as a benzyl (B1604629) group, has been shown to be well-tolerated in some cases, maintaining biological activity. nih.gov

The nature of the substituent is critical. The introduction of bulky or electron-withdrawing groups can influence the electronic properties of the indole ring and sterically hinder binding to a receptor pocket. For example, in the development of P2Y12 antagonists, a specific N-1 substitution with a 2-(4-methylpiperazin-1-yl)-2-oxoethyl group was found to be optimal for activity.

Table 1: Effect of N-1 Substitution on Biological Activity of Indole Analogs

| Parent Compound | N-1 Substituent | Observed Effect on Activity |

| Indole-3-carboxamide | -H | Baseline activity |

| Indole-3-carboxamide | -CH₃ | ~60-fold increase in anticancer activity nih.gov |

| Indole-3-carboxamide | -NH₂ | Slight decrease in activity nih.gov |

| Indole-2-carboxylic acid | -CH₂Ph (benzyl) | Tolerated, maintained AMPK activation nih.gov |

Influence of the Methyl Group at C-4 on Compound Activity

The C-4 position of the indole ring is less commonly substituted, but modifications at this site can have a profound impact on biological activity. The methyl group at C-4 in ethyl 4-methyl-1H-indole-7-carboxylate introduces a small, lipophilic substituent that can influence how the molecule fits into a binding pocket.

In studies of related indole derivatives, substitution at the C-4 position was found to be an exception to the general trend where substitutions led to decreased activity. nih.gov This suggests that the C-4 position may be located in a region of the receptor that can accommodate or even favorably interact with small alkyl groups. For example, in a series of 4-fluoro-7-methyl-1H-indole-2-carboxamides, the C-4 fluorine was noted to be important for π-stacking interactions. vulcanchem.com While not a methyl group, this highlights the sensitivity of the C-4 position to substitution.

The steric bulk of the C-4 substituent is a critical factor. A methyl group is relatively small, but larger groups could lead to steric clashes with the receptor, thereby reducing or abolishing activity.

Table 2: Impact of C-4 Substitution on Indole Analog Activity

| Analog Series | C-4 Substituent | Impact on Activity |

| General Indole Derivatives | Substitution at C-4 | Generally tolerated or increased activity nih.gov |

| 4-Fluoro-7-methyl-1H-indole-2-carboxamide | -F | Important for π-stacking interactions vulcanchem.com |

Role of the Ethyl Carboxylate Moiety at C-7 in Receptor Recognition

The ethyl carboxylate group at the C-7 position is a significant feature of the molecule, contributing to its polarity and potential for hydrogen bonding. The ester's carbonyl oxygen can act as a hydrogen bond acceptor, a common interaction in drug-receptor binding.

The nature of the ester, in this case, an ethyl ester, can influence the compound's pharmacokinetic properties, such as its solubility and metabolic stability. In some instances, the conversion of an ester to a carboxylic acid or an amide can dramatically alter biological activity. For example, in a series of cannabinoid receptor 1 (CB1) modulators, the conversion of a carboxamide to an ester abolished activity, highlighting the necessity of the hydrogen bonding capabilities of the amide. vulcanchem.com

Conversely, in other systems, an ester may be preferred over a carboxylic acid. Studies on HIV-1 fusion inhibitors showed that while a carboxylate group improved binding affinity, it reduced activity, whereas retaining a methyl or ethyl ester enhanced fusion inhibitory activity. acs.orgnih.gov This suggests that the ester may be involved in favorable interactions within a hydrophobic pocket or that the corresponding carboxylic acid introduces unfavorable charge characteristics.

The ethyl group of the ester can also participate in hydrophobic interactions within the binding site. Altering the length of the alkyl chain of the ester could be a strategy to probe the size and nature of this pocket.

Table 3: Influence of the C-7 Functional Group on Biological Activity

| Analog Series | C-7 Functional Group | Effect on Activity |

| CB1 Modulators | Ester | Abolished activity compared to amide vulcanchem.com |

| HIV-1 Fusion Inhibitors | Ethyl Ester | Enhanced activity compared to carboxylic acid acs.orgnih.gov |

Positional Isomerism Effects (e.g., comparing 7-carboxylate with 2-carboxylate or 3-carboxylate analogues)

The position of the carboxylate group on the indole ring is a critical determinant of biological activity. Moving the ethyl carboxylate from the C-7 position to other positions, such as C-2 or C-3, would create positional isomers with potentially very different biological profiles. This is because the spatial arrangement of the key interacting groups would be altered, affecting how the molecule can dock into its target binding site.

Indole-2-carboxylates and indole-3-carboxylates are common motifs in medicinal chemistry. For example, a series of indole-2-carboxylates were evaluated as antagonists at the strychnine-insensitive glycine (B1666218) binding site. nih.gov In another study, indole-2-carboxamides were identified as novel antitubercular agents. nih.gov Research into HIV-1 integrase inhibitors found that an indole-2-carboxylic acid could chelate with magnesium ions in the active site. nih.govrsc.org

The biological activity of indole-3-carboxylate (B1236618) derivatives has also been extensively studied. For instance, methyl indole-3-carboxylate derivatives have been investigated for their anticancer properties. researchgate.net

The comparison of these isomers reveals that the specific placement of the carboxylate group is crucial for orienting other substituents and the indole core itself for optimal interaction with the biological target.

Table 4: Biological Activities of Indole Carboxylate Positional Isomers

| Isomer | Example of Biological Target/Activity |

| Indole-2-carboxylate | Antagonists at the strychnine-insensitive glycine binding site nih.gov |

| Indole-2-carboxamide | Antitubercular agents nih.gov |

| Indole-2-carboxylic acid | HIV-1 integrase inhibitors nih.govrsc.org |

| Indole-3-carboxylate | Anticancer agents researchgate.net |

Systematic Derivatization and Conformational Analysis for SAR Elucidation

Systematic derivatization is a powerful strategy for elucidating SAR. researchgate.net This involves making a series of related compounds where one part of the molecule is changed at a time, allowing for a clear understanding of the effect of that change on biological activity. For this compound, this would involve creating libraries of compounds with different substituents at N-1, variations of the C-4 methyl group, and modifications of the C-7 ethyl carboxylate.

Conformational analysis is another essential tool in SAR studies. chemtube3d.com The three-dimensional shape of a molecule determines how it can interact with its biological target. Computational modeling can be used to predict the preferred conformations of this compound and its analogues. This information can then be used to rationalize the observed SAR and to design new compounds with improved activity. For example, understanding the conformational preferences of the C-3 side chain in a series of indole-2-carboxylates helped to refine the pharmacophore model for the glycine binding site of the NMDA receptor. nih.gov

By combining systematic derivatization with conformational analysis, a detailed picture of the SAR for this class of compounds can be developed, guiding the design of more potent and selective molecules.

Applications in Chemical Biology and Advanced Drug Discovery Research

Utility as a Versatile Building Block in Synthetic Organic Chemistry

Ethyl 4-methyl-1H-indole-7-carboxylate is highly valued as a versatile building block in synthetic organic chemistry. The indole (B1671886) scaffold itself is a prominent feature in many pharmacologically active compounds, making the synthesis of its derivatives a major focus of chemical research. rsc.orgmdpi.com The presence of the ethyl ester functional group at the 7-position provides a reactive "handle" for a variety of chemical transformations, allowing chemists to construct more complex molecules.

Key chemical reactions that underscore its utility include:

Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions to form the corresponding carboxylic acid, 1H-indole-7-carboxylic acid. This acid is a key intermediate for further derivatization.

Amidation: The ester can be converted into an amide by reacting it with an amine. This is a crucial step in the synthesis of many biologically active molecules, as the amide bond is a fundamental linkage in peptides and numerous drugs.

Transesterification: The ethyl ester can be converted to other esters (e.g., a methyl ester) by reacting with a different alcohol in the presence of a catalyst.

Electrophilic Aromatic Substitution: The indole ring is susceptible to electrophilic substitution, allowing for further functionalization at various positions on the aromatic system, which can be influenced by the existing substituents. evitachem.com

This versatility allows it to serve as a crucial intermediate in the synthesis of a diverse array of functionalized indoles for applications in medicinal chemistry and materials science.

Table 1: Synthetic Utility of this compound

| Reaction Type | Product Class | Significance in Synthesis |

|---|---|---|

| Hydrolysis | Carboxylic Acids | Key intermediate for further modifications. |

| Amidation | Amides | Formation of essential linkages for bioactive molecules. |

| Transesterification | Other Esters | Modification of the ester group for property tuning. |

Role as a Lead Compound for Further Medicinal Chemistry Optimization

In drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The indole nucleus is considered an "imperative building block" in drug discovery due to its wide range of biological functions. mdpi.com Indole derivatives are known to possess significant biological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities. nih.gov

Compounds like this compound serve as an excellent starting scaffold for medicinal chemistry optimization. chemimpex.com For instance, related indole carboxylates are used as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.comchemimpex.com Chemists can systematically modify the structure of the lead compound—by altering the groups at the 1, 4, or 7 positions or by transforming the ester group—to enhance its potency, selectivity, and pharmacokinetic properties. This optimization process is a cornerstone of modern drug development, aiming to create new drugs with improved efficacy. acs.org

Contributions to Ligand-Based and Structure-Based Drug Design Initiatives

Ligand-based and structure-based drug design are rational approaches used to discover and develop new drugs.